[5-AMINO-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-1-YL](2-CHLOROPHENYL)METHANONE
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Overview
Description
5-AMINO-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-1-YLMETHANONE: is a heterocyclic compound that features a triazole ring fused with a pyridine ring and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-AMINO-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-1-YLMETHANONE typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include dihydrotriazole derivatives.
- Substitution products vary based on the introduced functional groups, such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmacological activities .
Biology: In biological research, this compound is studied for its interactions with various enzymes and receptors, making it a candidate for drug development targeting specific biological pathways .
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities .
Industry: In the industrial sector, the compound is utilized in the development of agrochemicals and materials science applications due to its versatile chemical properties .
Mechanism of Action
The mechanism of action of 5-AMINO-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-1-YLMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, while the pyridine and chlorophenyl groups enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Triazole Derivatives: Compounds like fluconazole and voriconazole share the triazole ring structure and exhibit antifungal activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine (Vitamin B6) feature the pyridine ring and are essential in various biological processes.
Chlorophenyl Derivatives: Chlorophenyl-containing compounds like chloramphenicol are known for their antimicrobial properties.
Uniqueness: The unique combination of the triazole, pyridine, and chlorophenyl groups in 5-AMINO-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-1-YLMETHANONE provides a distinct chemical scaffold that can be exploited for diverse biological activities and applications in drug discovery .
Properties
IUPAC Name |
(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(2-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-11-6-2-1-5-10(11)13(21)20-14(16)18-12(19-20)9-4-3-7-17-8-9/h1-8H,(H2,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIWVKZCJPLNNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C(=NC(=N2)C3=CN=CC=C3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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